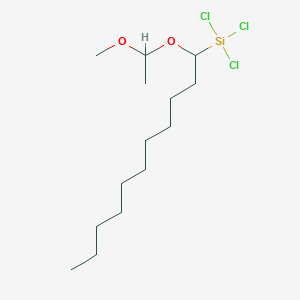

Methoxyethoxyundecyltrichlorosilane

Beschreibung

This structure confers unique amphiphilic properties, combining the hydrophobic alkyl chain with hydrophilic ethylene oxide units. It is primarily used for surface functionalization of inorganic materials like silicon nitride nanopores to reduce nonspecific interactions with biomolecules, particularly DNA . Its PEG-like character minimizes surface adhesion, preventing clogging and enabling applications in nanopore force spectroscopy . However, practical challenges include polymerization within nanopores, which can block larger analytes despite maintaining ion permeability .

Eigenschaften

Molekularformel |

C14H29Cl3O2Si |

|---|---|

Molekulargewicht |

363.8 g/mol |

IUPAC-Name |

trichloro-[1-(1-methoxyethoxy)undecyl]silane |

InChI |

InChI=1S/C14H29Cl3O2Si/c1-4-5-6-7-8-9-10-11-12-14(20(15,16)17)19-13(2)18-3/h13-14H,4-12H2,1-3H3 |

InChI-Schlüssel |

KNQPOODNRSUROI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC(OC(C)OC)[Si](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methoxyethoxyundecyltrichlorosilane can be synthesized through the reaction of undecyltrichlorosilane with methoxyethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Methoxyethoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Wissenschaftliche Forschungsanwendungen

Methoxyethoxyundecyltrichlorosilane is widely used in scientific research and industrial applications, including:

Surface Modification: Used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility with polymers.

Coatings: Applied in the formulation of hydrophobic and protective coatings for various substrates.

Nanotechnology: Utilized in the synthesis of functionalized nanoparticles and nanocomposites.

Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.

Wirkmechanismus

The mechanism of action of methoxyethoxyundecyltrichlorosilane involves the hydrolysis of the trichlorosilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility with organic materials .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key Structural Features:

Functional Implications:

- Hydrophilicity vs. Hydrophobicity: this compound’s PEG-like chain enhances hydrophilicity compared to purely alkyl-substituted silanes like Octadecyltrichlorosilane, which is highly hydrophobic .

- Reactivity: The trichlorosilane (–SiCl₃) group in all compounds hydrolyzes readily, forming siloxane bonds with hydroxylated surfaces. However, ethoxy groups in Chloromethylmethyldiethoxysilane hydrolyze slower than chloro groups, requiring controlled reaction conditions .

Application Performance

Key Findings:

- This compound outperforms Octadecyltrichlorosilane in biomaterial applications due to its antifouling properties but faces challenges in uniform pore coating .

- Methyltrichlorosilane’s smaller size and higher reactivity make it suitable for industrial-scale silicone synthesis but pose greater safety risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.